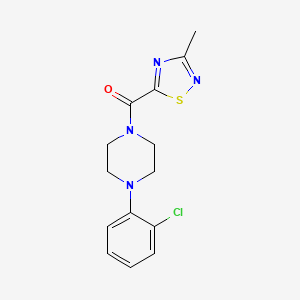
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTM is a synthetic compound that has been synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Psychoactive Substance Research
Compounds structurally related to piperazines, such as mCPP (m-chlorophenyl-piperazine), have been studied for their psychoactive effects. mCPP is a serotonin receptor agonist and has been examined for its potential in exacerbating symptoms in psychiatric disorders such as obsessive-compulsive disorder (OCD) and its neuroendocrine effects, indicating serotonin receptor hypersensitivity in panic disorder (Kahn et al., 2004).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds containing thiadiazole and piperazine groups have been explored. For example, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a thiadiazole component, have been studied in humans to understand its elimination and metabolite profile (Renzulli et al., 2011).
Potential Therapeutic Uses
Research into the therapeutic applications of similar compounds includes the study of fomepizole (4-methylpyrazole) in treating methanol and ethylene glycol poisoning by inhibiting alcohol dehydrogenase, highlighting the potential medical use of specific piperazine derivatives (Jacobsen et al., 1996).
Mecanismo De Acción
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states .
Mode of Action
It is known that piperazine derivatives can interact with a variety of targets, modulating their activity .
Biochemical Pathways
Piperazine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the stability of piperazine derivatives can be influenced by environmental factors such as temperature and light .
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQWVQCVAMEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
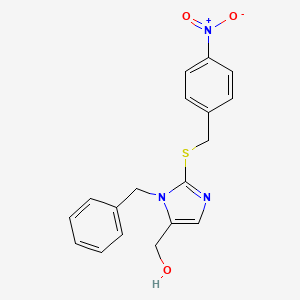
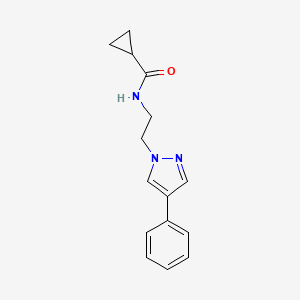
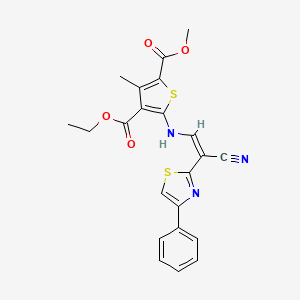

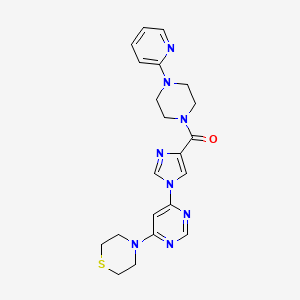

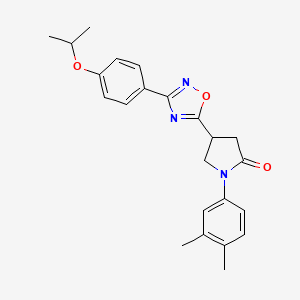

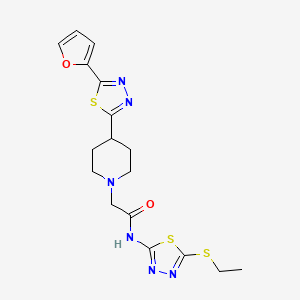

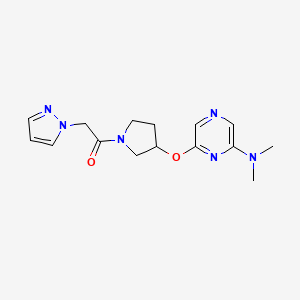
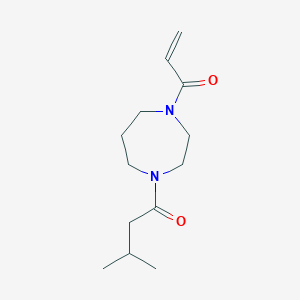
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)